molecular formula C14H18N2O4S B3007088 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide CAS No. 941994-43-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide

Katalognummer: B3007088
CAS-Nummer: 941994-43-0
Molekulargewicht: 310.37
InChI-Schlüssel: RNTNRCJGFGMARU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H18N2O4S and its molecular weight is 310.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mafosfamide, a cyclophosphamide analog which spontaneously degrades to 4-hydroxy-cyclophosphamide, demonstrates the potential application of related compounds in cancer treatment. Preclinical investigations and clinical trials have indicated its effectiveness against various types of cancer cells. Its good tolerability and efficacy in patients with neoplastic meningitis due to leukemia, lymphoma, and solid tumors highlight its promise as an anticancer agent, especially for regional cancer therapy. Clinical trials continue to explore its full therapeutic potential (Mazur et al., 2012).

Antimicrobial Applications

Oxazolidinones, including linezolid, showcase a novel class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. They exhibit bacteriostatic activity against major human pathogens, such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. The development of linezolid, with its high oral bioavailability and favorable pharmacokinetic and toxicity profiles, exemplifies the potential of oxazolidinone compounds in treating infections caused by resistant gram-positive organisms. This segment underscores the ongoing need to modify the oxazolidinone nucleus for increased potency and broader activity spectrum (Diekema & Jones, 2012).

Cholinesterase Inhibition for Organophosphate Exposure

Studies on reversible acetylcholinesterase (AChE) inhibitors as pretreatment for exposure to organophosphates (OPCs) demonstrate another research avenue. The review of prophylactic efficacy of known AChE inhibitors against OPCs suggests that compounds with AChE inhibiting properties can serve as protective agents in cases of imminent organophosphate exposure, potentially due to AChE reactivating activity rather than inhibition. This highlights a preventive approach against the health hazards posed by OPCs (Lorke & Petroianu, 2018).

Cyclodextrin Inclusion Complexes for Drug Delivery

Research into cyclodextrin inclusion complexes with antibiotics and antibacterial agents illuminates the role of these complexes in drug delivery systems. By improving solubility, modifying drug-release profiles, and enhancing antimicrobial activity, these complexes represent a sophisticated means to enhance the efficacy and application of pharmaceutical compounds, including those with oxazolidinone structures (Boczar & Michalska, 2022).

Eigenschaften

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-20-13-6-5-11(16-7-2-8-21(16,18)19)9-12(13)15-14(17)10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTNRCJGFGMARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.